1-Methyl-2,9-dioxabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
CAS No. |
116409-36-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-methyl-2,9-dioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14O2/c1-8-5-2-3-7(10-8)4-6-9-8/h7H,2-6H2,1H3 |
InChI Key |
JRRDYWPOIFANKV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(O1)CCO2 |
Origin of Product |
United States |
Conformational Analysis of 1 Methyl 2,9 Dioxabicyclo 3.3.1 Nonane and Analogous Dioxabicyclo 3.3.1 Nonane Systems
Fundamental Conformational Features of the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane (B81311) rings, can theoretically exist in several conformations. vu.lt Extensive research has identified three primary conformers: the twin-chair (CC), the boat-chair (BC), and the twisted twin-boat (BB). rsc.orgnih.gov The relative stability of these conformations is dictated by the minimization of torsional and transannular steric strain.
Chair-Chair (CC) Conformation
The Chair-Chair (CC) conformation is generally the most stable form for the unsubstituted bicyclo[3.3.1]nonane. nih.govresearchgate.net In this arrangement, both six-membered rings adopt a chair geometry. cdnsciencepub.com However, this conformation is not without strain; a significant destabilizing interaction occurs between the endo-hydrogen atoms at the C3 and C7 positions, leading to a notable transannular repulsion. iucr.org This interaction causes a slight flattening of the cyclohexane rings compared to an ideal cyclohexane chair. vu.lt Despite this strain, the CC conformation is the predominant form in the parent hydrocarbon and many of its derivatives. nih.gov
Boat-Chair (BC) Conformation
The Boat-Chair (BC) conformation, where one ring is in a chair form and the other is in a boat form, is another possible arrangement. vu.ltnih.gov This conformer is typically higher in energy than the CC form for the unsubstituted skeleton, with a calculated energy difference of approximately 2.3 kcal/mol. nih.gov The introduction of bulky substituents, particularly in the 3- or 7-positions, can shift the equilibrium towards the BC conformation to alleviate steric strain. vu.lt For instance, an endo-methyl group at the 7-position can force the non-substituted ring into a boat conformation to avoid severe 1,3-diaxial interactions. cdnsciencepub.com
Twisted Twin Boat (BB) Conformation
The Twisted Twin Boat (BB) or double twist conformation involves both rings adopting a boat or twist-boat form. nih.govresearchgate.netrsc.org This conformation is generally the least stable due to significant destabilizing steric factors and torsional strain. rsc.orgnih.gov Its existence is typically not detected in significant amounts in the conformational equilibrium of the parent bicyclo[3.3.1]nonane. nih.gov However, specific substitution patterns or the presence of bridging elements can, in some cases, stabilize this otherwise high-energy conformer. rsc.org
Table 1: Relative Energies of Bicyclo[3.3.1]nonane Conformers
| Conformation | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair-Chair (CC) | 0 (Most Stable) | Both rings in chair form; slight flattening due to C3-C7 transannular repulsion. vu.ltnih.goviucr.org |
| Boat-Chair (BC) | ~2.3 | One chair and one boat ring; favored by certain substitution patterns. vu.ltnih.gov |
| Twisted Twin Boat (BB) | > 2.3 | Both rings in boat/twist-boat form; generally the least stable. rsc.orgnih.gov |
Influence of Heteroatoms and Substituents on Conformational Dynamics
The conformational preferences of the bicyclo[3.3.1]nonane skeleton are profoundly influenced by the incorporation of heteroatoms and substituents. These modifications can alter bond lengths, bond angles, and introduce new non-bonded interactions, thereby shifting the conformational equilibrium.
Effect of Oxygen Atoms at Positions 2 and 9
The introduction of oxygen atoms at positions 2 and 9, as seen in the 2,9-dioxabicyclo[3.3.1]nonane system, significantly impacts the conformational landscape. The replacement of methylene (B1212753) groups with ether oxygens alters the geometry due to shorter C-O bond lengths and different electronic environments. researchgate.net In the related bicyclo[3.3.1]nonane-2,9-dione, molecular mechanics computations have shown that a chair-boat conformation is preferred over the chair-chair form. rsc.org This preference is attributed to the electronic and steric effects of the carbonyl groups. For the saturated 2,9-dioxabicyclo[3.3.1]nonane system, the conformational equilibrium is a delicate balance. The "hockey sticks" effect, which describes the repulsion between lone pairs of heteroatoms at the 3 and 7 positions, can favor a BC conformer in some heterocyclic analogues. rsc.org While this specific effect does not apply to the 2,9-disubstituted system, analogous lone-pair repulsions and altered dihedral angles around the C-O bonds play a crucial role in determining the most stable conformation. The synthesis of this bicyclic ketal system can be achieved with high diastereoselectivity, indicating a strong conformational preference during its formation. nih.gov
Impact of Methyl Substitution on Conformational Preference
The position and stereochemistry of a methyl substituent can be a deciding factor in the conformational outcome of bicyclo[3.3.1]nonane systems. cdnsciencepub.com Specifically for 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane, the methyl group is at a bridgehead position. Bridgehead substitution generally has a less dramatic effect than substitution at the C3 or C7 positions. However, it can still influence the subtle energetics of the different conformations. In analogous systems, such as 7-methylbicyclo[3.3.1]nonan-3-one, the stereochemistry of the methyl group is critical. An exo-7-methyl group is compatible with a chair-chair conformation, whereas an endo-7-methyl group forces the ketone-containing ring into a boat conformation to relieve steric hindrance. cdnsciencepub.com In other dioxabicyclo[3.3.1]nonane derivatives, the impact of methyl substitution also depends on its location. For instance, in 2,4-dioxabicyclo[3.3.1]nonane, gem-dimethyl substitution at C3 stabilizes a boat-chair conformer. researchgate.net The conformational preference of this compound will therefore be determined by the interplay between the inherent preferences of the dioxabicyclic core and the steric demands of the bridgehead methyl group. rsc.org
Table 2: Influence of Substitution on Conformation in Bicyclo[3.3.1]nonane Systems
| Compound | Substituent(s) | Preferred Conformation | Reference(s) |
|---|---|---|---|
| Bicyclo[3.3.1]nonane | None | Chair-Chair (CC) | nih.gov |
| endo-7-Methylbicyclo[3.3.1]nonan-3-one | endo-CH₃ at C7, =O at C3 | Boat-Chair (BC) | cdnsciencepub.comcdnsciencepub.com |
| Bicyclo[3.3.1]nonane-2,9-dione | =O at C2 and C9 | Chair-Boat (CB) | rsc.org |
| 3,3-Dimethyl-2,4-dioxabicyclo[3.3.1]nonane | Two CH₃ at C3, O at C2 and C4 | Boat-Chair (BC) | researchgate.net |
Conformational Behavior of Other Oxa- and Dioxabicyclo[3.3.1]nonane Analogues
The conformational preferences of bicyclo[3.3.1]nonane analogues are highly sensitive to the placement of heteroatoms. Empirical force-field calculations and experimental data have provided significant insights into these systems. For instance, in 2-oxabicyclo[3.3.1]nonane, the twin-chair (CC) and boat-chair (BC) conformers are found to be approximately equally strained. researchgate.net Conversely, calculations indicate that for 3-oxabicyclo[3.3.1]nonane, the CC conformation is the most stable. researchgate.net
The situation changes with the introduction of a second oxygen atom. In the case of 2,4-dioxabicyclo[3.3.1]nonane, the BC conformer is the most stable, with the CC conformation having a steric strain that is 8.3 kJ mol⁻¹ higher. researchgate.net This preference for the boat form in the 1,3-dioxane (B1201747) ring of this system has been confirmed by dipole moment measurements. researchgate.net The introduction of heteroatoms with larger lone pairs, such as sulfur or selenium, can further favor the BC conformer due to increased lone pair-lone pair repulsion in the CC form, a phenomenon sometimes referred to as the "Hockey Sticks" effect. rsc.org For example, 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are both rich in their BC conformers. rsc.org
In contrast, certain structural arrangements can re-establish the stability of the CC conformer. 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, for instance, favors the CC conformer over the BC form due to the presence of stabilizing LP-N–C–S stereoelectronic interactions. rsc.org Similarly, ¹H NMR spectroscopy has shown that 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones exist in the double chair conformation in solution. researchgate.net For the target molecule, this compound, the 2,9-dioxabicyclo[3.3.1]nonane ring system has been observed to assume a double-chair conformation in derivatives. researchgate.net
| Compound | Most Stable Conformation | Reference |
|---|---|---|
| 2-Oxabicyclo[3.3.1]nonane | CC and BC about equally strained | researchgate.net |
| 3-Oxabicyclo[3.3.1]nonane | CC | researchgate.net |
| 2,4-Dioxabicyclo[3.3.1]nonane | BC | researchgate.net |
| 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | BC | rsc.org |
| 3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane | CC | rsc.org |
| 2,9-Dioxabicyclo[3.3.1]nonane derivatives | CC | researchgate.net |
Intramolecular Interactions and Strain Analysis
Transannular Interactions
A defining feature of the bicyclo[3.3.1]nonane system is the presence of significant transannular interactions, particularly in the twin-chair conformation. This refers to the steric repulsion between the endo-hydrogen atoms (or other substituents) at the C3 and C7 positions. In an idealized twin-chair model, the distance between these hydrogens is approximately 1.8 Å, which is considerably shorter than the sum of their van der Waals radii (2.4 Å), leading to substantial repulsive strain. This interaction is a primary destabilizing factor for the CC conformer. sci-hub.se To alleviate this strain, the molecule distorts from the ideal geometry. sci-hub.se
Steric Factors and Conformer Stability
The stability of conformers is heavily influenced by steric factors beyond the C3-C7 transannular repulsion. The introduction of bulky substituents can shift the conformational equilibrium. For example, molecules with bulky endo substituents at positions 3 or 7 often prefer the boat-chair conformation to avoid severe steric clashes. sci-hub.se Even exo substituents can induce a shift to the BC form, as seen in 1-Methyl-7-exo-tert-butylbicyclo[3.3.1]nonane-2,9-dione, which has been attributed to the buttressing effect of the bulky tert-butyl group. sci-hub.se
In heteroatomic systems, lone pair-lone pair repulsions can also dictate conformational preference. As noted earlier, the repulsion between lone pairs on sulfur or selenium atoms at the 3 and 7 positions in the CC conformer of dithia- or selena-thia- analogues makes the BC conformer more favorable. rsc.org Conversely, attractive interactions, such as intramolecular hydrogen bonding, can stabilize conformations that would otherwise be unfavorable. For instance, certain epimeric alcohols of 3-thia-7-azabicyclo[3.3.1]nonan-9-one adopt a predominant boat-chair conformation where the piperidine (B6355638) ring is in a boat form due to hydrogen bonding between the nitrogen's lone pair and the hydroxyl group's proton. researchgate.net
Flattening Effects in Six-Membered Rings
To mitigate the severe transannular H-H repulsion in the twin-chair conformation, the two six-membered rings undergo significant flattening. sci-hub.se This distortion increases the distance between the interacting C3 and C7 endo-hydrogens. sci-hub.se X-ray and electron diffraction studies have confirmed that bicyclo[3.3.1]nonane and many of its derivatives adopt these flattened twin-chair conformations in both the solid state and the gas phase. sci-hub.se
The degree of flattening can be influenced by the presence and position of heteroatoms. The replacement of methylene units with ether oxygens is primarily reflected in the amount of flattening observed in the various conformers. researchgate.net For example, in the CC conformer of 3-oxabicyclo[3.3.1]nonane, the flattening is relatively small compared to the parent carbocyclic system. researchgate.net In contrast, the extent of flattening in 2,4-dioxabicyclo[3.3.1]nonane is large. researchgate.net This structural modification represents a key mechanism for achieving a lower energy state in the face of destabilizing transannular interactions.
Conformational Isomerism and Dynamics in Solution and Solid State
Atropisomerism and Rotational Energy Barriers
Atropisomerism, or rotational isomerism, can arise in bicyclo[3.3.1]nonane systems when rotation around a single bond is sufficiently hindered, allowing for the isolation of distinct conformers. This phenomenon is particularly relevant for derivatives with bulky substituents. For example, while 7,7-diaryl norbornanes exist as an inseparable mixture of atropisomers at room temperature due to a low rotational energy barrier, appropriately substituted 9,9-diarylbicyclo[3.3.1]nonanes can exist as separable atropisomeric forms. rsc.orgnih.gov
Hindered rotation of substituent groups can be studied using dynamic NMR (DNMR) spectroscopy to determine the energy barriers. A ¹H-DNMR study of chiral bicyclo[3.3.1]-3,7-dioxanonane derivatives with phenyl groups at (hemi)ketalic centers revealed hindered rotation of the equatorial phenyl groups past axial methoxy (B1213986) or hydroxyl substituents. researchgate.net The free energy of activation (ΔG‡) for this rotation was determined, providing a quantitative measure of the steric hindrance. researchgate.net
| System/Process | Activation Barrier (ΔG‡) | Temperature (K) | Reference |
|---|---|---|---|
| Phenyl rotation at ketalic center (in 3,7-dioxanonane derivative) | 15.9 kcal mol⁻¹ | 325 | researchgate.net |
| Phenyl rotation at hemiketalic center (in 3,7-dioxanonane derivative) | 10.3 kcal mol⁻¹ | 225 | researchgate.net |
This difference in rotational barriers highlights how subtle changes in substitution, even several bonds away from the site of rotation, can have a significant impact on the dynamic behavior of the molecule. researchgate.net In some 2,4-diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones, rotational isomerisation has also been observed. rsc.org The study of such dynamic processes is crucial for a complete understanding of the conformational landscape of these complex bicyclic systems.
H-DNMR Studies of Conformational Exchangeresearchgate.net
Extensive literature searches have not revealed specific H-DNMR (Dynamic Nuclear Magnetic Resonance) studies focusing on the conformational exchange of this compound. However, the principles of conformational analysis and the application of H-DNMR to analogous dioxabicyclo[3.3.1]nonane systems provide a framework for understanding the potential dynamic behavior of this molecule.
The bicyclo[3.3.1]nonane skeleton is known for its conformational flexibility, primarily existing in a double chair (chair-chair) conformation. However, boat-chair and double boat conformations can also be populated, depending on the substitution pattern and the presence of heteroatoms. In dioxabicyclo[3.3.1]nonane systems, the introduction of oxygen atoms can significantly influence the conformational equilibrium due to factors like lone pair-lone pair repulsion and altered bond lengths and angles.
For analogous systems, such as certain chiral bicyclo[3.3.1]-3,7-dioxanonane derivatives, H-DNMR studies have been instrumental in elucidating the energetics of conformational exchange processes. ugr.es These studies typically involve monitoring the changes in the ¹H NMR spectrum as a function of temperature. At low temperatures, where the conformational exchange is slow on the NMR timescale, distinct signals for the different conformations may be observed. As the temperature is raised, the rate of exchange increases, leading to broadening of the signals and their eventual coalescence into time-averaged signals at higher temperatures.
Analysis of the temperature-dependent lineshapes allows for the determination of the activation energy (ΔG‡) for the conformational exchange process. For instance, in a study on chiral bis-ketals and mixed hemiketal-ketals with a rigid bicyclo[3.3.1]-3,7-dioxanonane skeleton, H-DNMR was used to determine the activation barriers for the hindered rotation of phenyl groups. ugr.es
While specific experimental data for this compound is not available, a hypothetical H-DNMR study would likely focus on the equilibrium between the chair-chair and boat-chair conformers. The presence of the methyl group at the 1-position would be expected to influence this equilibrium.
Table 1: Hypothetical H-DNMR Data for Conformational Exchange in a Dioxabicyclo[3.3.1]nonane System
| Parameter | Value | Description |
| Coalescence Temperature (Tc) | - | The temperature at which two exchanging signals merge into a single broad peak. |
| Rate Constant (k) at Tc | - | The rate of conformational exchange at the coalescence temperature. |
| Free Energy of Activation (ΔG‡) | - | The energy barrier for the conformational interchange. |
This table is illustrative and does not represent experimental data for this compound.
Further research utilizing H-DNMR spectroscopy on this compound is necessary to determine its specific conformational dynamics and the energetic barriers involved in its conformational exchange processes.
Reactivity and Reaction Mechanisms of Dioxabicyclo 3.3.1 Nonanes
Ring-Opening Reactions of the Dioxabicyclo[3.3.1]nonane Core
The strategic cleavage of the 2,9-dioxabicyclo[3.3.1]nonane ring system provides a powerful method for the stereocontrolled synthesis of highly substituted tetrahydropyrans. The outcome of these reactions is heavily influenced by the choice of reagents, particularly Lewis acids and reducing agents.
Reductive Cleavage Pathways (e.g., DIBAH-promoted)
The reductive cleavage of the dioxabicyclo[3.3.1]nonane core is a key synthetic strategy, notably employed in the synthesis of natural products like (+)-Decarestrictine L. acs.orgmdpi.comdiva-portal.org A prominent example involves the reaction of (1R,5R,6S)-6-benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonane with diisobutylaluminium hydride (DIBAH). acs.orgmdpi.com This reaction proceeds with excellent diastereoselectivity. acs.org
The high stereoselectivity is attributed to a mechanism involving an ion-paired intermediate. It is proposed that the DIBAH coordinates to the bicyclic system, followed by an intramolecular hydride transfer. This process results in the highly selective formation of one diastereomer over the other. acs.org For instance, the DIBAH-promoted reductive cleavage of a specific 1-methyl-2,9-dioxabicyclo[3.3.1]nonane derivative yielded the desired pyran product and its epimer in a 95:5 ratio. acs.org
Methylative Cleavage Pathways (e.g., Me₂AlCl-promoted)
Analogous to reductive cleavage, methylative cleavage introduces a methyl group during the ring-opening process, offering another route to functionalized pyran systems. The reagent dimethylaluminum chloride (Me₂AlCl) has been effectively used for this transformation. acs.orgmdpi.com In studies related to the synthesis of (+)-Decarestrictine L, the Me₂AlCl-promoted methylative cleavage of (1R,5R,6S)-6-benzyloxy-2,9-dioxabicyclo[3.3.1]nonane was investigated. acs.orgmdpi.comdiva-portal.org
The reaction, when treated with 3.5 equivalents of Me₂AlCl, produced the desired methylated pyran and its epimer in an 80:20 ratio. acs.org While trimethylaluminum (B3029685) (Me₃Al) was found to be unreactive, the use of Me₂AlCl successfully induced the cleavage. acs.org The stereochemical outcome is explained by the preferential bottom-face attack of the reagent on an ion-paired intermediate. acs.org
| Pathway | Reagent | Substrate Example | Product Ratio (Desired:Epimer) | Yield |
|---|---|---|---|---|
| Reductive Cleavage | DIBAH | (1R,5R,6S)-6-benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonane | 95:5 | 85% |
| Methylative Cleavage | Me₂AlCl | (1R,5R,6S)-6-benzyloxy-2,9-dioxabicyclo[3.3.1]nonane | 80:20 | 65% |
Cyclopropane-Type Ring Opening to Bicyclic Systems
The formation of bicyclo[3.3.1]nonane frameworks can be achieved through the ring-opening reactions of cyclopropane-containing systems. figshare.comrsc.org This approach involves the regioselective cleavage of a cyclopropane (B1198618) ring within a larger polycyclic structure to generate the characteristic bicyclic core. For example, a significant route toward chiral bicyclo[3.3.1]nonanes was developed from the cleavage of l-methyltricyclo[4.3.0.0²⁹]nonan-8-ols, which are derived from R-carvone. figshare.comrsc.org
The mechanism is believed to proceed via an E1-type homo-1,4-elimination of a mesylate derivative, which forms a carbocation intermediate that subsequently rearranges to the final bicyclo[3.3.1]nonane product. figshare.comrsc.org This method highlights how the strain of the three-membered ring can be harnessed to construct more complex and stable bicyclic systems. researchgate.net
Rearrangement and Isomerization Processes
Dioxabicyclic systems can undergo various rearrangement and isomerization reactions, often catalyzed by acid or heat. These processes can lead to the formation of constitutional isomers or equilibrating mixtures of related structures, which is particularly relevant in the chemistry of complex natural products.
Acid-Catalyzed Equilibration of Dioxabicyclic Systems (e.g., Goniodomin A, B, C)
The marine phycotoxin Goniodomin A (GDA) and its congeners, Goniodomin B (GDB) and Goniodomin C (GDC), provide a compelling example of acid-catalyzed equilibration involving a dioxabicyclic system. Goniodomin B contains a 2,7-dioxabicyclo[3.3.1]nonane ring system fused to a pyran. In the presence of acid (H⁺) or Na⁺, GDA, which features a spiro-bis-pyran system, undergoes facile conversion and equilibrates with GDB and GDC through the cleavage of this spiro system. This transformation highlights the dynamic nature of these complex polyether structures under acidic conditions. Interestingly, the equilibrated mixture reverts to GDA upon the addition of K⁺ ions, with which GDA forms a stable crown ether-type complex. It is believed that GDB and GDC are post-harvest transformation products, with only GDA being present in the living cells.
Thermal Transformations (e.g., dialkyl dioxins to enones)
The thermal transformation of dialkyl-substituted 2,9-dioxabicyclo[3.3.1]nonanes specifically into enones is not extensively documented in the surveyed literature. Generally, the pyrolysis of cyclic acetals can lead to a variety of products through complex reaction pathways. Studies on the pyrolysis of aromatic and aliphatic acetals over catalysts like alumina (B75360) at high temperatures show the formation of products such as aldehydes and unsaturated ethers. The specific products and mechanisms depend heavily on the substrate's structure and the reaction conditions. The transformation to an enone from a dialkyl dioxabicyclic acetal (B89532) would likely require a specific substitution pattern and conditions that facilitate both ring opening and subsequent elimination or rearrangement, a pathway that is not a commonly reported, general thermal transformation for this class of compounds.
Table of Compounds
| Compound Name |
|---|
| This compound |
| (1R,5R,6S)-6-benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonane |
| (1R,5R,6S)-6-benzyloxy-2,9-dioxabicyclo[3.3.1]nonane |
| (+)-Decarestrictine L |
| Diisobutylaluminium hydride (DIBAH) |
| Dimethylaluminum chloride (Me₂AlCl) |
| Trimethylaluminum (Me₃Al) |
| l-methyltricyclo[4.3.0.0²⁹]nonan-8-ol |
| R-carvone |
| Goniodomin A (GDA) |
| Goniodomin B (GDB) |
| Goniodomin C (GDC) |
Functional Group Transformations and Derivatization Strategies
The functionalization of the 2,9-dioxabicyclo[3.3.1]nonane core is a key strategy for the synthesis of complex natural products and other biologically active molecules. acs.orgnih.gov A notable approach involves the double intramolecular hetero-Michael addition (DIHMA) of a diol to an ynone, which generates the bicyclic ketal structure with high diastereoselectivity. acs.orgnih.gov This method has been successfully employed to create the F-G ring system of azaspiracids. acs.orgnih.gov
Another significant derivatization involves stereoselective cleavage of the dioxabicyclo[3.3.1]nonane system to construct substituted pyran rings. clockss.org For instance, the reductive cleavage of (1R,5R,6S)-6-benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonane using diisobutylaluminium hydride (DIBAH) is a key step in the enantioselective synthesis of (+)-decarestrictine L. clockss.org Similarly, methylative cleavage of the non-methylated analogue with dimethylaluminum chloride also serves as a viable route. clockss.org
Furthermore, the synthesis of various substituted 2,8-dioxabicyclo[3.3.1]nonane derivatives has been achieved through a formal [3+3] cycloaddition cascade reaction between α,β-unsaturated carbonyl compounds and phenol (B47542) derivatives. jst.go.jpjst.go.jp This methodology allows for the introduction of diverse functionalities onto the bicyclic scaffold. jst.go.jpjst.go.jp
The table below summarizes some functional group transformations involving dioxabicyclo[3.3.1]nonane systems.
| Precursor | Reagent(s) | Product | Application |
| Diol and ynone | - | 1,3-disubstituted 2,9-dioxabicyclo[3.3.1]nonane | Synthesis of the F-G ring system of azaspiracids acs.orgnih.gov |
| (1R,5R,6S)-6-benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonane | DIBAH | Substituted pyran | Enantioselective synthesis of (+)-decarestrictine L clockss.org |
| (1R,5R,6S)-6-benzyloxy-2,9-dioxabicyclo[3.3.1]nonane | Me2AlCl | Substituted pyran | Enantioselective synthesis of (+)-decarestrictine L clockss.org |
| α,β-unsaturated carbonyls and phenols | - | Substituted 2,8-dioxabicyclo[3.3.1]nonane derivatives | Synthesis of neuroprotective agents jst.go.jpjst.go.jp |
Kinetic and Mechanistic Investigations of Reactions Involving Bicyclo[3.3.1]nonanes (e.g., 9-borabicyclo[3.3.1]nonane reactions)
While specific kinetic and mechanistic studies on this compound are not extensively documented, a wealth of information is available for the closely related and widely studied 9-borabicyclo[3.3.1]nonane (9-BBN). These studies provide valuable insights into the general reactivity patterns of the bicyclo[3.3.1]nonane framework.
9-BBN typically exists as a hydride-bridged dimer. wikipedia.org The kinetics of its reactions, particularly hydroboration, are influenced by the nature of the substrate. pnas.org With highly reactive alkenes, the rate-determining step is the dissociation of the 9-BBN dimer into its monomeric form. pnas.org Conversely, for less reactive alkenes, the reaction of the alkene with the monomer becomes the rate-limiting step. pnas.org For some alkenes, the kinetics fall between first and three-halves order, indicating that neither step is definitively rate-determining. pnas.org
Mechanistic studies on the zinc-catalyzed C-H borylation of heteroarenes using 9-BBN have revealed an unusual σ-bond metathesis process. rsc.org This reaction proceeds with first-order kinetics in the (H-BBN)₂ dimer and involves the addition of both H-BBN units to the metal-heteroaryl complex. rsc.org This contrasts with the conventional mechanism for other hydroboranes, which typically involves a monomeric hydroborane. rsc.org
The table below outlines the kinetic behavior of 9-BBN hydroboration with different types of alkenes.
| Alkene Reactivity | Rate-Determining Step | Kinetic Order |
| High | Dimer dissociation | First-order pnas.org |
| Low | Alkene reaction with monomer | Three-halves-order pnas.org |
| Intermediate | Neither step is decisively rate-determining | Between first and three-halves-order pnas.org |
Spectroscopic and Computational Elucidation of 1 Methyl 2,9 Dioxabicyclo 3.3.1 Nonane Structures
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides insights into stereochemistry and molecular dynamics.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane, the presence of the methyl group at the C1 bridgehead position, which is also a ketal carbon, significantly influences the spectral data.
The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl protons (C1-CH₃). The signals for the methylene (B1212753) protons of the two six-membered rings would appear as complex multiplets due to diastereotopicity and spin-spin coupling. The bridgehead protons (H5) would also have distinct chemical shifts.
The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the bicyclic framework plus the methyl carbon. The C1 carbon, being a quaternary ketal carbon, would appear at a significantly downfield chemical shift. The methyl carbon would have a characteristic chemical shift in the aliphatic region.
While specific experimental data for the parent compound is scarce, analysis of related structures allows for the prediction of chemical shifts. For instance, in the synthesis of a (1R,5R,6S)-6-benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonane derivative, the successful synthesis and purification were confirmed by satisfactory ¹H and ¹³C NMR data. researchgate.netclockss.org
Illustrative ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C1-CH₃ | ~1.4 - 1.6 | Singlet (s) |
| C3-H₂, C4-H₂, C6-H₂, C7-H₂, C8-H₂ | ~1.5 - 2.2 | Multiplets (m) |
| C5-H | ~2.0 - 2.5 | Multiplet (m) |
Illustrative ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C1-CH₃ | ~20 - 25 |
| C3, C4, C6, C7, C8 | ~25 - 40 |
| C5 | ~30 - 35 |
| C1 | ~100 - 110 |
Two-dimensional NMR experiments are essential for unambiguously assigning signals and determining the molecule's connectivity and relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the two rings of the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying connectivity around quaternary centers, such as the C1 ketal carbon, by showing correlations from the methyl protons and protons on C8 to the C1 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's stereochemistry and preferred conformation, such as the spatial relationship between the methyl group and other protons on the bicyclic frame.
These techniques have been successfully applied to confirm the structures of complex dioxabicyclo[3.3.1]nonane systems found in natural products. awi.deresearchgate.net
The bicyclo[3.3.1]nonane skeleton is conformationally flexible and can exist in several forms, most notably a twin-chair, chair-boat, or twin-boat conformation. The introduction of heteroatoms and substituents influences the energetic landscape of these conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information on the energy barriers between different conformers. By analyzing the broadening and coalescence of NMR signals as the temperature changes, it is possible to determine the kinetics of conformational interchange. Studies on chiral bicyclo[3.3.1]-3,7-dioxanonane derivatives have revealed hindered rotation of substituent groups, demonstrating the utility of DNMR in understanding the conformational dynamics of such systems. researchgate.net
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is a vital analytical technique that provides information about a molecule's mass and elemental composition, as well as its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of a molecule's elemental formula, which is a critical step in its characterization. For the synthesized intermediate (1R,5R,6S)-6-benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonane, HRMS was used to confirm its elemental composition, supporting the structural data obtained from NMR. researchgate.netclockss.org For the parent compound, this compound, HRMS would be expected to provide a highly accurate mass measurement that corresponds to its molecular formula, C₉H₁₆O₂. HRMS is a standard characterization method for various dioxabicyclo[3.3.1]nonane derivatives. nih.govresearchgate.net
Predicted HRMS Data for C₉H₁₆O₂
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₉H₁₇O₂⁺ | 157.1223 |
| [M+Na]⁺ | C₉H₁₆NaO₂⁺ | 179.1043 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the electron density, revealing exact bond lengths, bond angles, and the absolute stereochemistry.
While a crystal structure for this compound itself has not been reported in the reviewed literature, this technique has been crucial in elucidating the structures of related compounds. For example, single-crystal X-ray crystallography was used to determine the absolute configuration of a complex 2,8-dioxabicyclo[3.3.1]nonane derivative. jst.go.jp Similarly, the structures of other bicyclo[3.3.1]nonane derivatives have been confirmed by X-ray diffraction, providing insight into their solid-state conformations and intermolecular interactions. researchgate.netresearchgate.netacs.org Should a suitable single crystal of this compound or one of its derivatives be obtained, this technique would provide unequivocal proof of its structure and stereochemistry.
Absolute Configuration Assignment
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications for their biological activity. For complex bicyclic systems like derivatives of 2,9-dioxabicyclo[3.3.1]nonane, a combination of experimental spectroscopic techniques and theoretical calculations is often employed for unambiguous assignment.
Time-Dependent Density Functional Theory (TDDFT) has emerged as an indispensable tool for these configurational and conformational studies. researchgate.net Concerted TDDFT calculations of specific rotations in the transparent spectral region and of circular dichroism spectra originating from electronic transitions (e.g., n → π* of a carbonyl group) can provide identical absolute configurations, reinforcing the reliability of the assignment. researchgate.net This combined experimental and computational approach has proven to be a robust method for elucidating the three-dimensional structure of complex chiral molecules containing the bicyclo[3.3.1]nonane framework. researchgate.net
Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound and its derivatives is governed by a subtle interplay of intermolecular forces that dictate the crystal packing. X-ray crystallography provides definitive evidence of the molecular conformation and the arrangement of molecules within the crystal lattice.
Hirshfeld surface analysis is a valuable tool for providing additional insights into these intermolecular interactions, particularly for understanding the structural role of different molecular features. The shape of the bicyclo[3.3.1]nonane framework itself can lead to interesting packing motifs. In some cases, the crystal structure can be described as a close packing of "cleft" molecules in the solid state, rather than being the result of a few specific, dominant intermolecular interactions. researchgate.net
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods are invaluable for understanding the structure, stability, and reactivity of this compound. These methods provide insights that complement experimental findings and can often predict properties before a molecule is synthesized.
Molecular mechanics (MM) provides a computationally efficient method for exploring the conformational landscape of molecules. The bicyclo[3.3.1]nonane system can exist in several conformations, most notably the twin-chair (CC), boat-chair (BC), and twisted twin-boat (BB) forms. nih.gov MM calculations, using various force fields, are employed to determine the relative steric energies of these conformers and to predict their equilibrium geometries.
For substituted 2,9-dioxabicyclo[3.3.1]nonanes, MM calculations can predict the most stable conformation. For example, molecular mechanics calculations on cis- and trans-2,9-dioxabicyclo[3.3.1]nonanes indicate that the cis-fused form is significantly more stable than the highly strained trans-fused isomer. awi.de Empirical force field calculations have been performed on a variety of oxa- and dioxabicyclo[3.3.1]nonanes to determine conformational energies and geometries. researchgate.netacs.org These calculations can reveal subtle effects of substituent placement on the conformational preference. The accuracy of these calculations is often validated by comparison with experimental data, such as that obtained from NMR spectroscopy.
Density Functional Theory (DFT) offers a higher level of theory than molecular mechanics and is widely used to investigate the electronic structure and energetics of molecules. DFT calculations are instrumental in studying the ground state properties of this compound, as well as the structures and energies of transition states in chemical reactions.
DFT has been used to study stereoelectronic effects in related 3-azabicyclo[3.3.1]nonane systems, unraveling how remote substituents can influence reactivity through-bond. escholarship.org In the context of chemical reactions, DFT calculations can elucidate reaction mechanisms and predict diastereoselectivity. For instance, in multicomponent domino reactions leading to the formation of 2,8-dioxabicyclo[3.3.1]nonane derivatives, DFT has been used to study the transition states of the key cycloaddition step, explaining the observed stereochemical outcome. researchgate.net These studies often involve locating the transition state structures and calculating the activation energy barriers for different reaction pathways, thereby providing a rationale for the experimentally observed product distribution.
While less computationally demanding than ab initio or DFT methods, semiempirical methods can still provide valuable predictions of spectroscopic parameters. These methods use a simplified form of the Schrödinger equation and incorporate empirical parameters to approximate some of the complex electronic interactions.
For bicyclo[3.3.1]nonane derivatives, semiempirical methods can be used to predict properties such as NMR chemical shifts and coupling constants. By combining molecular mechanics to generate low-energy conformations with semiempirical calculations of NMR parameters, it is possible to analyze complex NMR spectra. For example, the analysis of vicinal NMR coupling constants in multiple rotor systems can be achieved by combining molecular mechanics with a generalized Karplus equation, providing insight into the conformational preferences of the molecule in solution.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule, which is typically obtained from high-level quantum mechanical calculations. QTAIM analysis can be used to identify and characterize chemical bonds, including non-covalent interactions, and to partition the molecular electron density into atomic basins.
In the study of bicyclo[3.3.1]nonane systems, QTAIM analysis has been used to characterize intramolecular hydrogen bonds. For example, in certain substituted bicyclo[3.3.1]nonanes, QTAIM analysis can identify bond critical points (BCPs) between a hydrogen atom and a nearby acceptor atom, providing evidence for the existence and strength of an intramolecular hydrogen bond. This type of analysis has been applied to understand the conformational preferences in various aza- and oxa-analogues of bicyclo[3.3.1]nonane. researchgate.net
Advanced Research Applications and Biological Relevance of Dioxabicyclo 3.3.1 Nonane Architectures
Role as Synthetic Intermediates and Precursors in Complex Molecule Synthesis
The unique stereochemical and conformational properties of the 2,9-dioxabicyclo[3.3.1]nonane skeleton make it a powerful tool in synthetic organic chemistry. Its structure provides a rigid template from which chemists can derive complex acyclic and heterocyclic systems with a high degree of stereocontrol.
The 2,9-dioxabicyclo[3.3.1]nonane system functions as a protected form of a 1,5-diol or related structures. The strategic opening of one of the ether linkages can unmask functionality and set stereocenters in a predictable manner. This approach is particularly valuable for synthesizing substituted tetrahydropyran (B127337) rings, which are common motifs in many biologically active natural products. The cleavage of the bicyclic ketal can be achieved through various methods, including reductive or methylative cleavage, to yield highly functionalized intermediates that are otherwise challenging to prepare. clockss.orgresearchgate.net
The utility of the dioxabicyclo[3.3.1]nonane framework is prominently demonstrated in the total synthesis of several complex natural products.
Decarestrictine L: The enantioselective synthesis of (+)-Decarestrictine L, a fungal metabolite known to inhibit cholesterol biosynthesis, has been accomplished using a strategy centered on a dioxabicyclo[3.3.1]nonane intermediate. clockss.orgresearchgate.net Specifically, the reductive cleavage of (1R,5R,6S)-6-benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonane with diisobutylaluminium hydride (DIBAH) was a key step in constructing the substituted pyran ring system of the target molecule. clockss.orgresearchgate.net An alternative pathway in the same synthetic approach involved the methylative cleavage of the related (1R,5R,6S)-6-benzyloxy-2,9-dioxabicyclo[3.3.1]nonane. clockss.orgresearchgate.net
Hyperforin and Clusianone: While not always involving a dioxabicyclo- intermediate directly, the synthesis of complex polyprenylated acylphloroglucinols (PPAPs) like Hyperforin and Clusianone relies on the construction of a core bicyclo[3.3.1]nonane-trione structure. nih.govnih.govmdpi.comuni-saarland.de The creation of this bridged bicyclic system is a significant synthetic challenge. uni-saarland.de For instance, the synthesis of a Hyperforin model system involved an acid-catalyzed tandem Michael addition-intramolecular aldol (B89426) condensation to form the bicyclo[3.3.1]nonenone core. nih.gov Similarly, a concise synthesis of racemic Clusianone was achieved through an Effenburger cyclization to generate the foundational bicyclo[3.3.1]nonane-trione skeleton, which was then further elaborated. nih.govrsc.org These examples underscore the importance of the bicyclo[3.3.1]nonane architecture, a structural relative of the dioxabicyclo variant, in accessing medicinally relevant natural products. nih.gov
| Natural Product | Core Structure | Synthetic Role of Bicyclic Intermediate |
| (+)-Decarestrictine L | Substituted Tetrahydropyran | The reductive cleavage of a 1-methyl-2,9-dioxabicyclo[3.3.1]nonane intermediate is a key step to form the pyran ring. clockss.orgresearchgate.net |
| Hyperforin | Bicyclo[3.3.1]nonane-trione | The synthesis focuses on the challenging construction of the core bicyclo[3.3.1]nonane framework, which is central to the molecule's complex architecture. nih.govuni-saarland.de |
| Clusianone | Bicyclo[3.3.1]nonane-trione | Synthetic strategies generate the core bicyclo[3.3.1]nonane-trione via cyclization reactions as the central building block for the natural product. nih.govmdpi.comrsc.org |
Applications in Catalysis and Supramolecular Chemistry
The rigid, well-defined three-dimensional structure of the dioxabicyclo[3.3.1]nonane framework makes it an attractive scaffold in advanced chemical applications. Its inherent chirality and conformational stability are leveraged in asymmetric catalysis, while its cleft-like shape is utilized in the design of complex host-guest systems in supramolecular chemistry.
Chiral Scaffolds in Asymmetric Catalysis
The bicyclo[3.3.1]nonane moiety and its heteroanalogues, such as the 2,9-dioxabicyclo[3.3.1]nonane system, are recognized as valuable frameworks for applications in asymmetric catalysis. rsc.orgresearchgate.net The chirality and distinct molecular shape of these structures have drawn considerable attention for the synthesis of chiral ligands and catalysts. researchgate.net
Research has demonstrated the effective use of chiral catalysts to produce enantiomerically enriched dioxabicyclo[3.3.1]nonane structures. For example, the reaction between a benzopyrylium salt and 3,5-dimethoxyphenol (B141022) in the presence of a chiral anionic catalyst, followed by acid-catalyzed cyclization, successfully constructed a 2,8-dioxabicyclo[3.3.1]nonane skeleton with a high enantiomeric excess (94% ee). rsc.orgresearchgate.net This highlights the scaffold's suitability for stereocontrolled synthesis. The development of asymmetric variants for synthesizing these frameworks is considered highly attractive due to their prevalence in biologically active compounds. acs.org Furthermore, the asymmetric synthesis of specific derivatives, such as (1S,3S,5R)-1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane, has been achieved through methods like fermentation with baker's yeast, underscoring the diverse strategies available for accessing chiral versions of this scaffold. oup.com
Design of Ion Receptors and Molecular Tweezers
The unique, V-shaped or cleft-like topology of the bicyclo[3.3.1]nonane architecture has been successfully applied in the field of supramolecular chemistry for the design of ion receptors and molecular tweezers. rsc.orgresearchgate.net These molecules are engineered to selectively bind other molecules or ions (guests) within their structural cavity.
Derivatives of the dioxabicyclo[3.3.1]nonane framework have been functionalized with recognition units, such as ureidopyrimidinone (UPy) motifs, to create complex supramolecular assemblies. mdpi.com While a bicyclo[3.3.1]nonane framework functionalized with two UPy units formed mixtures of cyclic pentamers and tetramers capable of encapsulating fullerene molecules like C70, the related dioxabicyclo[3.3.1]nonane derivative exclusively formed a stable tetrameric structure. mdpi.com This demonstrates how the core scaffold influences the assembly and guest-binding properties of the resulting supramolecular structure. The principles of using cleft-shaped molecules for molecular recognition are well-established, with early examples like Tröger's base—a related bicyclic system—demonstrating the utility of this molecular architecture. rsc.org
Bioactivity Research and Structure-Activity Relationships (SAR)
The dioxabicyclo[3.3.1]nonane scaffold is present in numerous biologically active natural products and has been identified as a promising pharmacophore in medicinal chemistry. rsc.orgresearchgate.net Extensive research has been conducted to synthesize derivatives and investigate their potential as inhibitors of key metabolic enzymes, leading to the elucidation of important structure-activity relationships.
Investigating Enzyme Inhibition Mechanisms
Human lactate (B86563) dehydrogenase A (hLDHA) has emerged as a significant therapeutic target for conditions such as cancer and primary hyperoxaluria. nih.govnih.govnih.gov Consequently, the 2,8-dioxabicyclo[3.3.1]nonane core has been explored as a scaffold for developing novel hLDHA inhibitors. nih.govnih.gov
Synthetic analogues of A-type proanthocyanidins (B150500) featuring this bicyclic core have demonstrated potent inhibitory activity. In one study, a series of derivatives were synthesized, with nine compounds exhibiting IC50 values below 10 µM against hLDHA. nih.govnih.gov Notably, these inhibitors also showed significant selectivity for hLDHA over the hLDHB isoform, a crucial factor for targeted therapy. nih.govugr.es For instance, compounds 58, 62a, 65b, and 68a displayed low micromolar IC50 values for hLDHA (ranging from 3.6–12.0 µM) and a high selectivity rate (>25-fold) over hLDHB. nih.govnih.gov Kinetic studies revealed that enantiomers of certain derivatives act as noncompetitive inhibitors of the hLDHA enzyme. nih.govnih.gov These findings establish the 2,8-dioxabicyclo[3.3.1]nonane framework as a new class of selective hLDHA inhibitors. nih.gov
Table 1: hLDHA Inhibitory Activity of Selected 2,8-Dioxabicyclo[3.3.1]nonane Derivatives
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in neuroscience, and their inhibition is a key strategy in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. jst.go.jp A series of twenty natural-product-like 2,8-dioxabicyclo[3.3.1]nonane derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. jst.go.jpnih.gov
Several compounds showed notable activity. Compound 1s was identified as a promising lead, with IC50 values of 34.0 µM for MAO-A and 2.3 µM for MAO-B. jst.go.jpnih.govresearchgate.net Further investigation of this racemic compound led to the separation of its enantiomers. The study revealed that the inhibitory activity was stereospecific, with the (-)-1s enantiomer being solely responsible for the potent MAO-B inhibition, exhibiting an IC50 value of 0.90 µM. jst.go.jp Kinetic analysis determined that (-)-1s acts as a competitive inhibitor of MAO-B. jst.go.jp
Structure-activity relationship studies provided key insights: the presence of a carbon side chain at the C-13 position was found to be essential for inhibitory activity, while the presence of an O-methyl group at the C-1 position was shown to prevent it. jst.go.jp This specific finding regarding C-1 substitution is critical for guiding the design of future inhibitors based on this scaffold.
Table 2: MAO Inhibitory Activity of Selected 2,8-Dioxabicyclo[3.3.1]nonane Derivatives
Cholinesterase (ChE) Inhibition Studies (Acetylcholinesterase)
Derivatives of the 2,8-dioxabicyclo[3.3.1]nonane scaffold have been synthesized and evaluated for their neuroprotective activities, including the inhibition of cholinesterases such as acetylcholinesterase (AChE). nih.govresearchgate.net In a study involving twenty natural-product-like 2,8-dioxabicyclo[3.3.1]nonane derivatives, several compounds demonstrated inhibitory activity against human monoamine oxidases (MAO-A and MAO-B) and AChE. nih.gov
One particular compound, designated 1s , emerged as a multi-target inhibitor, showing activity against MAO-A, MAO-B, and notably, acetylcholinesterase. nih.govresearchgate.net The inhibitory potency of this compound against AChE was quantified with an IC50 value of 11.0 µM. nih.govresearchgate.net This finding highlights the potential of the dioxabicyclo[3.3.1]nonane core as a foundational structure for designing ligands that can interact with the active site of AChE, an enzyme critically involved in the pathology of neurodegenerative disorders. researchgate.netmdpi.com
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 11.0 | nih.gov |
| Monoamine Oxidase A (MAO-A) | 34.0 | nih.gov |
| Monoamine Oxidase B (MAO-B) | 2.3 | nih.gov |
Stereochemical Influence on Biological Activity
The three-dimensional structure of molecules is crucial in determining their biological function, and this is particularly true for rigid bicyclic systems like dioxabicyclo[3.3.1]nonanes. researchgate.netucl.ac.uk Research has demonstrated that the stereochemistry of these compounds significantly influences their interaction with biological targets.
In the investigation of 2,8-dioxabicyclo[3.3.1]nonane derivatives, the racemic mixture of the active compound, (±)-1s, was separated into its individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC). nih.gov Subsequent biological evaluation revealed that the neuroprotective activity was stereospecific. The (-)-1s enantiomer was identified as the active component responsible for the potent inhibition of MAO-B. nih.govresearchgate.net Further investigation through molecular docking simulations helped to elucidate the specific binding mode of the (-)-1s enantiomer with the MAO-B enzyme. nih.gov
In a different study focusing on other derivatives of the 2,8-dioxabicyclo[3.3.1]nonane scaffold as inhibitors of human lactate dehydrogenase (hLDHA), it was found that while the absolute configuration had a minor impact on inhibitory activity, the dextrorotatory enantiomers were 2-4 times more effective than their counterparts. mdpi.com These findings underscore the importance of stereochemistry in the biological activity of dioxabicyclo[3.3.1]nonane derivatives and highlight how specific enantiomers can be responsible for the observed pharmacological effects. nih.govmdpi.com
| Compound | Target | Finding | Reference |
|---|---|---|---|
| (-)-1s | MAO-B | Active enantiomer responsible for inhibitory activity. | nih.gov |
| Dextrorotatory 2,8-dioxabicyclo[3.3.1]nonane derivatives | hLDHA | 2-4 times more effective as inhibitors compared to levorotatory enantiomers. | mdpi.com |
Analogs of Natural Products with Biological Activity
The dioxabicyclo[3.3.1]nonane framework serves as a key structural component in various natural products and has been utilized in the synthesis of analogs designed to mimic or improve upon the biological activities of these parent compounds. researchgate.netnih.govrsc.org
One area of research involves the synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives as analogs of A-type proanthocyanidins. mdpi.comnih.gov These natural products are known for a range of biological activities, and synthetic analogs have been developed and investigated as inhibitors of human lactate dehydrogenase (hLDH) and as antimicrobial agents. nih.govnih.govmdpi.com By systematically modifying the scaffold, researchers have been able to establish structure-activity relationships and identify derivatives with IC50 values against hLDHA below 10 µM. nih.gov
Furthermore, the 2,9-dioxabicyclo[3.3.1]nonane system has been identified as the core structure of the F-G ring system in azaspiracids, a group of marine toxins. nih.govfigshare.com Synthetic approaches have been developed to construct this bicyclic ketal system in a highly diastereoselective manner, providing a pathway to access these complex natural products and study their biological properties. nih.gov The use of the dioxabicyclo[3.3.1]nonane scaffold in these contexts demonstrates its versatility as a building block for creating analogs of complex natural products with significant biological relevance. rsc.org
| Scaffold | Natural Product Class Mimicked | Investigated Biological Activity | Reference |
|---|---|---|---|
| 2,8-Dioxabicyclo[3.3.1]nonane | A-type Proanthocyanidins | hLDH Inhibition, Antimicrobial | nih.govnih.govmdpi.com |
| 2,9-Dioxabicyclo[3.3.1]nonane | Azaspiracids (F-G Ring System) | Core synthesis for natural product access | nih.govfigshare.com |
Conclusion and Future Research Directions
Summary of the Current Research Landscape for 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane
The current body of research on this compound is primarily centered on its role as a key stereocontrolling intermediate in the total synthesis of complex natural products. The most prominent example is its application in the enantioselective synthesis of (+)-Decarestrictine L, a novel inhibitor of cholesterol biosynthesis. clockss.orgresearchgate.net In this context, a derivative, specifically (1R,5R,6S)-6-benzyloxy-1-methyl-2,9-dioxabicyclo[3.3.1]nonane, is synthesized via an intramolecular ketalization process. clockss.org The rigid bicyclic structure of this intermediate allows for highly stereoselective transformations.
The research landscape is characterized by its application-driven nature, with the compound being studied more as a means to an end rather than for its intrinsic properties. Consequently, dedicated studies on the fundamental reactivity, physical properties, and broader synthetic utility of this compound are sparse. Its structural relatives, such as the demethylated parent scaffold and other isomers like 2,8-dioxabicyclo[3.3.1]nonanes, have received more attention, particularly in the context of medicinal chemistry and natural product isolation. jst.go.jpjst.go.jpmdpi.com This highlights that while the parent ring system is of significant interest, the specific 1-methyl derivative remains a specialized tool in advanced organic synthesis.
Emerging Synthetic Strategies and Methodological Advancements
The synthesis of the this compound core has been effectively achieved through intramolecular ketalization of a suitable keto-diol precursor. clockss.org However, emerging strategies for the broader class of dioxabicyclo[3.3.1]nonanes suggest new avenues for accessing this specific derivative.
One of the most effective modern approaches for constructing the core 2,9-dioxabicyclo[3.3.1]nonane system is the double intramolecular hetero-Michael addition (DIHMA). nih.govacs.org This method involves the reaction of a diol with an ynone, which generates the bicyclic ketal with high diastereoselectivity. nih.govacs.org While this has been applied to form 1,3-disubstituted derivatives, its adaptation for the synthesis of the 1-methyl variant represents a promising future direction.
Other advanced methods reported for the construction of the parent bicyclo[3.3.1]nonane skeleton, such as tandem Michael addition-intramolecular aldol-type condensations, could also be envisioned for the synthesis of precursors to this compound. rsc.org
| Synthetic Strategy | Description | Applicability to this compound | Reference |
|---|---|---|---|
| Intramolecular Ketalization | Cyclization of a precursor containing both a ketone and two hydroxyl groups to form the bicyclic acetal (B89532). | Demonstrated for a benzyloxy-substituted derivative. | clockss.org |
| Double Intramolecular Hetero-Michael Addition (DIHMA) | A highly diastereoselective cascade reaction where a diol undergoes two sequential additions to an activated alkyne (ynone). | Not yet reported, but a promising emerging strategy for efficient construction of the core structure. | nih.govacs.org |
| Tandem Michael/Aldol (B89426) Condensation | A sequence of reactions to build the bicyclo[3.3.1]nonane carbon skeleton, which could be a precursor to the target compound. | A potential, though indirect, route requiring subsequent functional group manipulation. | rsc.org |
Untapped Avenues in Conformational and Reactivity Studies
The conformational behavior and reactivity of this compound are significantly under-explored.
Conformational Analysis: Bicyclo[3.3.1]nonane and its heteroanalogs are known to exist in several conformations, primarily the double-chair (CC) and boat-chair (BC) forms. researchgate.net Empirical force field calculations on related systems like 2,4-dioxabicyclo[3.3.1]nonane indicate a preference for the boat-chair conformation to alleviate steric strain. researchgate.netbham.ac.uk However, no dedicated computational or experimental (e.g., variable-temperature NMR, X-ray crystallography) studies have been performed on this compound. The influence of the bridgehead methyl group on the conformational equilibrium is a critical, unaddressed question. Such studies would be invaluable for understanding its stereodirecting influence in reactions.
Reactivity Studies: The known reactivity is limited to the stereoselective reductive cleavage of the acetal. Specifically, the use of diisobutylaluminum hydride (DIBAH) promotes the reductive cleavage to form a substituted pyran ring system. clockss.orgresearchgate.net This reaction's high stereoselectivity is attributed to the rigid bicyclic framework. However, a systematic investigation of its reactivity under a broader range of conditions is lacking. Key untapped avenues include:
Acid Stability: A detailed study of its stability towards various Brønsted and Lewis acids would be crucial for defining its utility as a protecting group and for designing new synthetic transformations.
Lewis Acid-Mediated Reactions: Exploring reactions with different Lewis acids could unlock novel rearrangement or cleavage pathways, leading to diverse heterocyclic products.
Radical Reactions: The behavior of the bicyclic acetal under radical conditions is completely unknown and could lead to new carbon-carbon bond-forming strategies.
Potential for Novel Applications in Chemical Biology and Materials Science
While current applications are confined to total synthesis, the unique three-dimensional structure of this compound makes it a candidate for development in other fields.
Chemical Biology: Bicyclic acetals are recognized as important frameworks in biologically active natural products and can be used to create molecular collections for probing biological systems. rsc.org
pH-Sensitive Linkers: Cyclic acetals have recently been developed as novel, acid-cleavable linkers for antibody-drug conjugates (ADCs). acs.orgnih.gov These linkers are stable in plasma but are cleaved in the acidic environment of lysosomes, releasing the cytotoxic drug. acs.orgnih.gov The this compound scaffold could be functionalized and explored for this purpose, with its specific substitution pattern potentially tuning the rate of hydrolysis and stability.
Bioactive Scaffolds: Derivatives of the isomeric 2,8-dioxabicyclo[3.3.1]nonane system have shown promise as neuroprotective agents and inhibitors of human lactate (B86563) dehydrogenase (hLDHA), a target in cancer therapy. jst.go.jpjst.go.jpmdpi.com This suggests that the this compound core could serve as a rigid scaffold for the development of new therapeutic agents.
Materials Science: This area represents a completely untapped field for this compound. The rigid, well-defined stereochemistry of the bicyclic system could be exploited in the design of novel materials.
Q & A
Q. What are the foundational synthetic routes for constructing the 2,9-dioxabicyclo[3.3.1]nonane core?
The bicyclic framework can be synthesized via double intramolecular hetero-Michael addition (DIHMA) . For example, reacting a diol with an ynone under mild conditions generates the 2,9-dioxabicyclo[3.3.1]nonane system stereoselectively . Alternative methods include Prins-type cyclization in aqueous THF or chloroform with indium trichloride, yielding 3,9-dioxabicyclo derivatives in moderate yields (45–60%) . Methyl substitution at the 1-position may require post-cyclization alkylation or direct incorporation via methyl-containing precursors.
Q. How can the stereochemical outcomes of bicyclo[3.3.1]nonane derivatives be analyzed?
NMR spectroscopy (¹H and ¹³C) is critical for determining stereochemistry. Key signals include coupling constants (e.g., axial vs. equatorial protons) and NOE correlations. X-ray crystallography provides definitive structural confirmation, as seen in studies of related bicyclic analgesics . For oxygenated systems (e.g., dioxa rings), IR spectroscopy identifies ether linkages (stretching at ~1100 cm⁻¹) .
Q. What are common pitfalls in synthesizing methyl-substituted bicyclo[3.3.1]nonanes?
Challenges include:
- Steric hindrance during alkylation, requiring optimized conditions (e.g., bulky bases like LDA).
- Regioselectivity in cyclization steps, which can be addressed by pre-organizing reactants via hydrogen bonding or templating agents .
- Low yields in multi-step sequences, mitigated by catalytic methods (e.g., trifluoroacetic acid for intramolecular N-cyclization) .
Advanced Research Questions
Q. How can stereoselective functionalization of 1-Methyl-2,9-dioxabicyclo[3.3.1]nonane be achieved?
Asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) enables enantioselective modifications. For example, boron-based reagents (e.g., 9-BBN analogs) facilitate stereoconvergent Suzuki-Miyaura couplings to install aryl or alkyl groups at specific positions . Alternatively, dynamic kinetic resolution during DIHMA can bias stereochemistry through transition-state control .
Q. What strategies resolve contradictions in reported yields for bicyclo[3.3.1]nonane syntheses?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency vs. non-polar alternatives.
- Catalyst loading : Substoichiometric indium trichloride (5–10 mol%) in Prins cyclization reduces side reactions .
- Purification methods : Chromatography vs. recrystallization (e.g., using methanol/water mixtures) impacts recovery rates .
Q. How can computational methods guide the design of bicyclo[3.3.1]nonane-based therapeutics?
Density functional theory (DFT) predicts binding affinities for targets like dopamine transporters or orexin receptors. For instance, 9-azabicyclo[3.3.1]nonane derivatives were optimized as cocaine-binding ligands via docking studies and QSAR models . Molecular dynamics simulations assess conformational flexibility, critical for bioactive conformer identification .
Methodological and Analytical Considerations
Q. What are robust protocols for characterizing methyl-substituted dioxabicyclo systems?
- High-resolution mass spectrometry (HRMS) confirms molecular formulas.
- 2D NMR (COSY, HSQC, HMBC) maps scalar couplings and long-range correlations, resolving methyl group placement .
- Single-crystal X-ray diffraction distinguishes between chair-boat and twist-boat conformers in the bicyclic framework .
Q. How can bicyclo[3.3.1]nonane derivatives be functionalized for material science applications?
- Post-synthetic modifications : Epoxidation of double bonds or oxidation of alcohols to ketones introduces reactive handles .
- Coordination chemistry : Oxygen and nitrogen atoms in the scaffold chelate metals (e.g., indium or boron), enabling catalytic applications .
Research Challenges and Future Directions
Q. What are unresolved challenges in scaling up bicyclo[3.3.1]nonane syntheses?
- Catalyst recyclability : Homogeneous catalysts (e.g., InCl₃) are difficult to recover; heterogeneous alternatives (e.g., zeolite-supported catalysts) are under exploration .
- Green chemistry : Replacing halogenated solvents (e.g., chloroform) with biodegradable options (e.g., cyclopentyl methyl ether) remains a priority .
Q. How can bioisosteric replacements enhance the pharmacokinetics of bicyclo[3.3.1]nonane-based drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
